molecular formula C19H27NO4 B14067519 (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate

(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B14067519
M. Wt: 333.4 g/mol
InChI Key: HRISBMYHHVBLFC-UHFFFAOYSA-N
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Description

(2S,3R)-Benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyl ester, a tert-butoxycarbonyl (Boc) protecting group, and a methyl substituent at the 2-position of the piperidine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics. The stereochemistry (2S,3R) is critical for its biological activity and synthetic utility, as it influences binding affinity and metabolic stability .

Preparation Methods

The synthesis of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The methyl group is then introduced via alkylation. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran .

Chemical Reactions Analysis

(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the Boc group provides stability and protection during chemical reactions. The piperidine ring’s conformation plays a crucial role in determining the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Analysis

The compound shares structural motifs with several analogs, including:

Compound Key Features Stereochemistry Key Differences
(2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate Benzyl ester, hydroxyl group, allyl substituent (2S,3S) Hydroxyl vs. Boc group; allyl vs. methyl substituent; stereochemistry mismatch
tert-Butyl 2-{(2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyl}-hydrazinecarboxylate Boc-protected amine, hydrazine linker, phenyl group (2S,3S) Hydrazine linker absent in target; phenyl substituent vs. methyl group
1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (3p) Piperidine core, benzyl group with methyl and dioxolane substituents Not specified Dioxolane ring absent in target; no Boc protection
tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate Boc-protected cyclopentane, dihydropyridine carbonyl (1R,3S) Cyclopentane vs. piperidine core; isopropyl substituent vs. methyl group

Analytical and Pharmacological Comparisons

  • Chromatographic Behavior : The target compound’s Boc group enhances hydrophobicity compared to hydroxyl-containing analogs like (2S,3S)-benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate. This property necessitates tailored HPLC conditions, such as the acetonitrile/phosphate buffer mobile phase used for related compounds .
  • Biological Activity: Piperidine derivatives with Boc protection (e.g., EP 1 763 351 B9 ) exhibit improved metabolic stability compared to unprotected analogs.

Stability and Reactivity

  • Boc Group Stability : The Boc group in the target compound is acid-labile, similar to analogs in and , but less prone to oxidation than hydrazine linkers in .
  • Ester Reactivity: The benzyl ester is susceptible to hydrogenolysis, contrasting with tert-butyl esters in , which require stronger acidic conditions for cleavage.

Biological Activity

(2S,3R)-Benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its chemical stability and reactivity. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H23NO3\text{C}_{16}\text{H}_{23}\text{N}\text{O}_3

Biological Activity Overview

Research indicates that compounds with piperidine structures often exhibit a range of biological activities, including:

  • Antagonistic Effects : Piperidine derivatives have been studied for their antagonistic effects on chemokine receptors. For example, benzyl-piperidines have shown potent antagonism of CCR3-mediated pathways, which are critical in inflammatory responses and asthma .
  • Pharmacological Properties : The introduction of various substituents on the piperidine ring can enhance binding affinity and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies have demonstrated that modifications can significantly improve the potency of these compounds .

In Vitro Studies

In vitro studies have shown that this compound exhibits:

  • Inhibition of Eotaxin-Induced Responses : This compound has been linked to the inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, indicating its potential role in managing allergic responses .

Case Studies

A notable case study involved the evaluation of a series of benzyl-piperidine derivatives, including this compound. The findings highlighted:

  • Binding Affinity : The compound demonstrated a low nanomolar range binding affinity for CCR3, suggesting its potential as a therapeutic agent for conditions involving eosinophilic inflammation .

Data Table: Biological Activity Summary

Activity Description Reference
CCR3 AntagonismPotent inhibition of eotaxin-induced Ca2+^{2+} mobilization
Binding AffinityLow nanomolar range for CCR3 receptor
Inflammatory Response ModulationPotential therapeutic application in asthma and allergies

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

1-O-benzyl 3-O-tert-butyl 2-methylpiperidine-1,3-dicarboxylate

InChI

InChI=1S/C19H27NO4/c1-14-16(17(21)24-19(2,3)4)11-8-12-20(14)18(22)23-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3

InChI Key

HRISBMYHHVBLFC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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